1-[(4-Methoxyphenyl)methyl]-5-(2-methylpropyl)pyrazole-4-carbonyl chloride
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Overview
Description
1-[(4-Methoxyphenyl)methyl]-5-(2-methylpropyl)pyrazole-4-carbonyl chloride is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound features a methoxyphenyl group and a methylpropyl group, making it a unique and versatile molecule in various chemical and biological applications.
Preparation Methods
The synthesis of 1-[(4-Methoxyphenyl)methyl]-5-(2-methylpropyl)pyrazole-4-carbonyl chloride typically involves the reaction of 1-[(4-Methoxyphenyl)methyl]-5-(2-methylpropyl)pyrazole with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
Starting Material: 1-[(4-Methoxyphenyl)methyl]-5-(2-methylpropyl)pyrazole
Reagent: Thionyl chloride (SOCl2)
Conditions: Reflux
Product: this compound
The reaction is typically carried out in an inert solvent such as dichloromethane (CH2Cl2) or chloroform (CHCl3) to facilitate the conversion of the pyrazole derivative to the corresponding carbonyl chloride.
Chemical Reactions Analysis
1-[(4-Methoxyphenyl)methyl]-5-(2-methylpropyl)pyrazole-4-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base to yield the corresponding carboxylic acid.
Reduction: Reduction of the carbonyl chloride group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Common reagents and conditions used in these reactions include:
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, chloroform, ethanol
Catalysts: Acid or base catalysts for hydrolysis
Scientific Research Applications
1-[(4-Methoxyphenyl)methyl]-5-(2-methylpropyl)pyrazole-4-carbonyl chloride has several scientific research applications, including:
Medicinal Chemistry: The compound is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting inflammation and pain.
Biological Studies: It serves as a building block for the development of bioactive molecules with potential antimicrobial, antifungal, and anticancer properties.
Material Science: The compound is utilized in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-[(4-Methoxyphenyl)methyl]-5-(2-methylpropyl)pyrazole-4-carbonyl chloride depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, including enzymes and receptors, to exert its biological effects. The methoxyphenyl and pyrazole moieties play crucial roles in binding to these targets and modulating their activity.
Comparison with Similar Compounds
1-[(4-Methoxyphenyl)methyl]-5-(2-methylpropyl)pyrazole-4-carbonyl chloride can be compared with other pyrazole derivatives, such as:
1-[(4-Methoxyphenyl)methyl]-5-methyl-1H-pyrazole-4-carbohydrazide: This compound features a carbohydrazide group instead of a carbonyl chloride, leading to different reactivity and applications.
1-[(4-Methoxyphenyl)methyl]-5-methyl-1H-pyrazole-4-carbaldehyde: The presence of an aldehyde group in this compound provides distinct chemical properties and synthetic utility.
The uniqueness of this compound lies in its carbonyl chloride functionality, which allows for diverse chemical transformations and applications in various fields.
Properties
Molecular Formula |
C16H19ClN2O2 |
---|---|
Molecular Weight |
306.79 g/mol |
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-5-(2-methylpropyl)pyrazole-4-carbonyl chloride |
InChI |
InChI=1S/C16H19ClN2O2/c1-11(2)8-15-14(16(17)20)9-18-19(15)10-12-4-6-13(21-3)7-5-12/h4-7,9,11H,8,10H2,1-3H3 |
InChI Key |
MGRMJNLFSCALRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=C(C=NN1CC2=CC=C(C=C2)OC)C(=O)Cl |
Origin of Product |
United States |
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